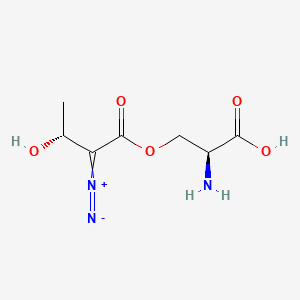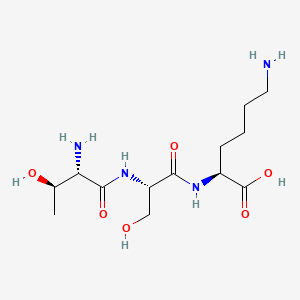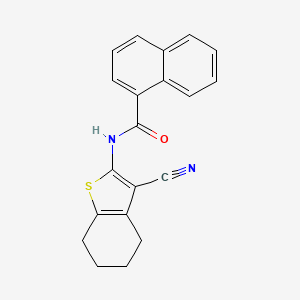
TCS JNK 5a
Overview
Description
TCS JNK 5a, also known as JNK Inhibitor IX, is a potent and selective inhibitor of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3. It is widely used in scientific research for its ability to inhibit these kinases, which are part of the mitogen-activated protein kinase family. These kinases play a crucial role in various cellular processes, including apoptosis, inflammation, and stress responses .
Scientific Research Applications
TCS JNK 5a has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3 in various chemical reactions.
Biology: Researchers use it to investigate the role of c-Jun N-terminal kinases in cellular processes such as apoptosis, inflammation, and stress responses.
Medicine: this compound is employed in preclinical studies to explore its potential therapeutic effects in diseases like Alzheimer’s, Parkinson’s, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting c-Jun N-terminal kinases
Mechanism of Action
TCS JNK 5a exerts its effects by selectively inhibiting c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in apoptosis, inflammation, and stress responses, thereby modulating cellular processes .
Biochemical Analysis
Biochemical Properties
TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . It displays no significant activity at a range of other protein kinases including EGFR, ErbB2, cdk2, PLK-1, and Src . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively .
Cellular Effects
It is known that JNKs play a crucial role in mediating diseases such as Alzheimer’s and Parkinson’s, which are neurodegenerative diseases . Therefore, the inhibition of JNK2 and JNK3 by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting JNK2 and JNK3 This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition
Dosage Effects in Animal Models
It is known that JNK inhibitors have shown improvement of anticancer drug sensitivity in animal models .
Transport and Distribution
It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .
Subcellular Localization
It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS JNK 5a involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine with naphthalene-1-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
TCS JNK 5a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano group and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or organic solvents at controlled temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Comparison with Similar Compounds
Similar Compounds
SP600125: Another c-Jun N-terminal kinase inhibitor, but less selective compared to TCS JNK 5a.
JNK Inhibitor VIII: Similar in function but with different selectivity and potency profiles.
AS601245: A c-Jun N-terminal kinase inhibitor with a broader range of kinase inhibition
Uniqueness
This compound is unique due to its high selectivity for c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3, making it a valuable tool for studying these specific kinases without off-target effects. Its potency and selectivity profile distinguish it from other c-Jun N-terminal kinase inhibitors .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGDQGAFSDMBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354224 | |
| Record name | JNK Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312917-14-9 | |
| Record name | JNK Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


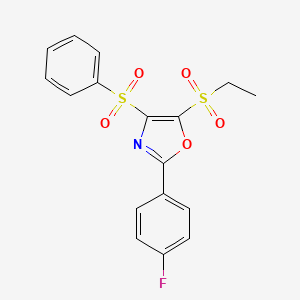
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
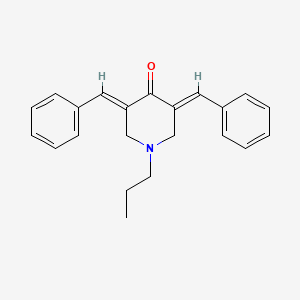
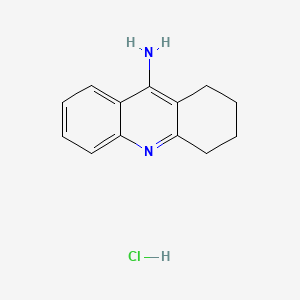
![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)
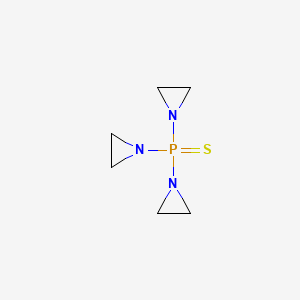



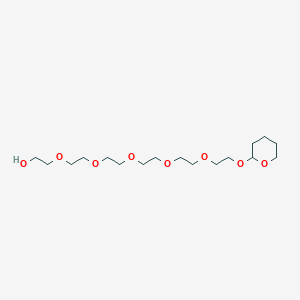
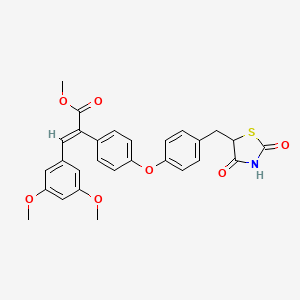
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)
